molecular formula C14H29NO3 B14122625 1-Tetradecyl nitrate CAS No. 24152-76-9

1-Tetradecyl nitrate

Cat. No.: B14122625
CAS No.: 24152-76-9
M. Wt: 259.38 g/mol
InChI Key: DUNXOJJZJRNHEK-UHFFFAOYSA-N
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Description

1-Tetradecyl nitrate: is an organic compound with the molecular formula C₁₄H₂₉NO₃ . It is a nitrate ester derived from tetradecanol, a long-chain alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tetradecyl nitrate can be synthesized through the nitration of tetradecanol. The reaction typically involves the use of nitric acid as the nitrating agent. The process is carried out under controlled conditions to ensure the selective formation of the nitrate ester. The reaction can be represented as follows:

C₁₄H₂₉OH+HNO₃C₁₄H₂₉NO₃+H₂O\text{C₁₄H₂₉OH} + \text{HNO₃} \rightarrow \text{C₁₄H₂₉NO₃} + \text{H₂O} C₁₄H₂₉OH+HNO₃→C₁₄H₂₉NO₃+H₂O

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The process may also include purification steps to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Tetradecyl nitrate undergoes various chemical reactions, including:

    Oxidation: The nitrate group can be oxidized to form nitro compounds.

    Reduction: The nitrate group can be reduced to form amines.

    Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

    Substitution: Various nucleophiles can be used to substitute the nitrate group, depending on the desired product.

Major Products Formed:

Scientific Research Applications

1-Tetradecyl nitrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-tetradecyl nitrate involves its interaction with molecular targets and pathways within biological systems. The nitrate group can undergo metabolic transformations, leading to the release of nitric oxide (NO), a signaling molecule involved in various physiological processes. The compound’s effects are mediated through the activation of specific receptors and enzymes, resulting in downstream biological responses .

Comparison with Similar Compounds

    1-Tetradecyl sulfate: An anionic surfactant with similar long-chain alkyl structure but different functional group.

    1-Tetradecyl bromide: A halogenated derivative with similar alkyl chain length.

    1-Tetradecyl alcohol: The parent alcohol from which 1-tetradecyl nitrate is derived.

Uniqueness: this compound is unique due to its nitrate ester functional group, which imparts distinct chemical reactivity and potential biological activities. Unlike its sulfate or bromide counterparts, the nitrate group can participate in redox reactions and release nitric oxide, making it valuable for specific applications in research and industry .

Properties

CAS No.

24152-76-9

Molecular Formula

C14H29NO3

Molecular Weight

259.38 g/mol

IUPAC Name

tetradecyl nitrate

InChI

InChI=1S/C14H29NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15(16)17/h2-14H2,1H3

InChI Key

DUNXOJJZJRNHEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCO[N+](=O)[O-]

Origin of Product

United States

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